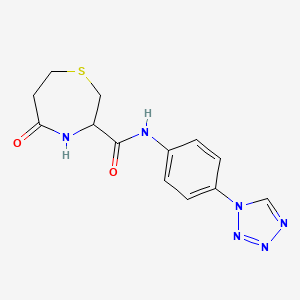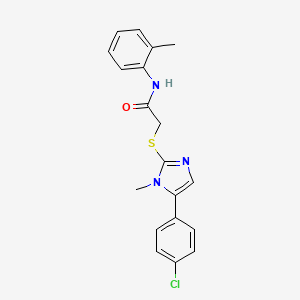
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including an imidazole ring, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and o-tolyl groups, and the formation of the thioether and acetamide linkages. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorophenyl group, and o-tolyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The imidazole ring, for example, is a versatile functional group that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the imidazole ring, chlorophenyl group, and o-tolyl group would likely contribute to these properties .Scientific Research Applications
Antiviral Activity
The imidazole and thiadiazole moieties present in the compound have been associated with antiviral properties . These structural components can be synthesized into derivatives that show potential in inhibiting viruses, such as the tobacco mosaic virus. This application is particularly relevant in the development of antiviral agents for agricultural use, where controlling plant viruses is crucial.
Antibacterial and Antifungal Properties
Compounds containing the imidazole ring, like our subject compound, have been reported to exhibit antibacterial and antifungal activities . This makes them valuable in the research and development of new antimicrobial agents that could be used to treat various infections caused by bacteria and fungi.
Carbonic Anhydrase Inhibition
The combination of sulfonamide and thiadiazole within the compound’s structure suggests that it could act as a carbonic anhydrase inhibitor . This application is significant in the treatment of conditions like glaucoma, where inhibition of carbonic anhydrase reduces intraocular pressure.
Agricultural Applications
The compound’s derivatives have shown herbicidal properties, indicating its potential use in agriculture as a herbicide . This application is essential for the development of new agricultural chemicals that can help control weeds without harming crops.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of ongoing research, and its effects on various biochemical pathways are being studied .
Result of Action
As part of ongoing research, these effects are being studied to understand the compound’s potential therapeutic applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-3-4-6-16(13)22-18(24)12-25-19-21-11-17(23(19)2)14-7-9-15(20)10-8-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDQWLYJBTIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

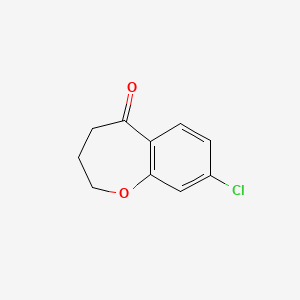
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

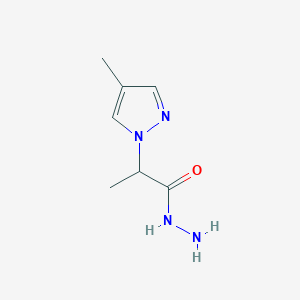
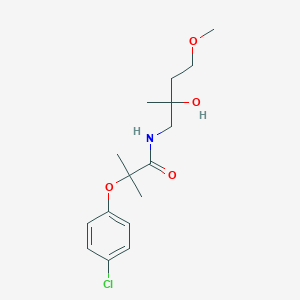
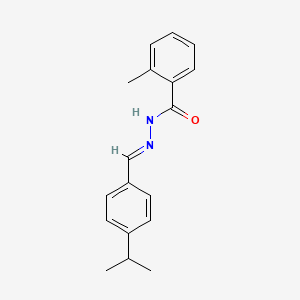
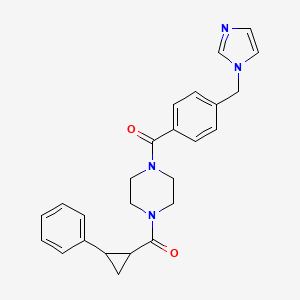
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
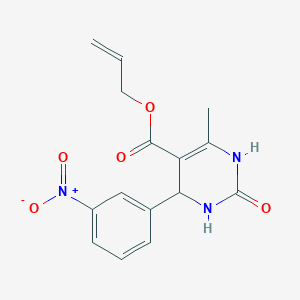
![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)

